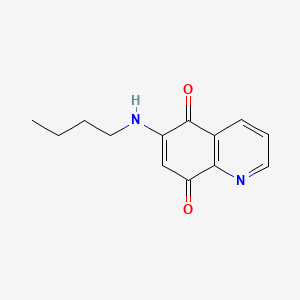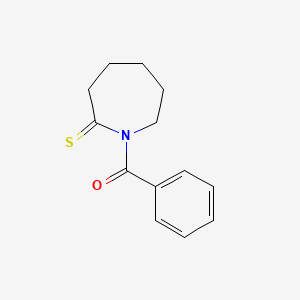![molecular formula C13H13ClN2 B11878144 Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- CAS No. 59194-39-7](/img/structure/B11878144.png)
Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a phosphodiesterase 5 inhibitor, which has implications for the treatment of diseases such as Alzheimer’s .
Métodos De Preparación
The synthesis of 10-Chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine typically involves the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate under acid catalysis conditions. This reaction proceeds at room temperature in methanol, resulting in the formation of N-vinyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
10-Chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
10-Chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a phosphodiesterase 5 inhibitor, which could be useful in treating Alzheimer’s disease.
Biological Studies: The compound’s derivatives have shown various biological activities, including antiproliferative and cytotoxic effects against cancer cells.
Industrial Applications: It serves as a scaffold for the development of new drugs and therapeutic agents, particularly in the field of neurodegenerative diseases.
Mecanismo De Acción
The
Propiedades
Número CAS |
59194-39-7 |
|---|---|
Fórmula molecular |
C13H13ClN2 |
Peso molecular |
232.71 g/mol |
Nombre IUPAC |
10-chloro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine |
InChI |
InChI=1S/C13H13ClN2/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3 |
Clave InChI |
UMCGKFJZALRTPS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=NC3=CC=CC=C3C(=C2C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)

![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)




![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)



